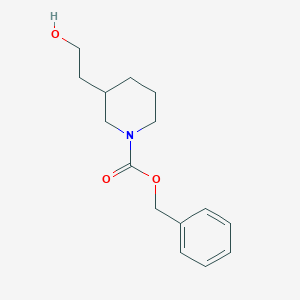

Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c17-10-8-13-7-4-9-16(11-13)15(18)19-12-14-5-2-1-3-6-14/h1-3,5-6,13,17H,4,7-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWVPZLPLBICGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of a primary synthetic pathway for Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, a valuable intermediate in pharmaceutical research and development. The document details the strategic considerations for the synthesis, including the selection of starting materials and the critical role of the N-benzyloxycarbonyl (Cbz) protecting group. A step-by-step experimental protocol is provided, accompanied by a discussion of the underlying chemical principles and expected outcomes. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this synthetic process.

Introduction and Strategic Overview

Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a key building block in the synthesis of various biologically active molecules. The piperidine moiety is a common scaffold in many pharmaceutical agents, and the 3-(2-hydroxyethyl) substituent offers a versatile handle for further chemical modification. The benzyloxycarbonyl (Cbz) group serves as a crucial protecting group for the piperidine nitrogen, preventing unwanted side reactions and allowing for selective transformations at other positions of the molecule.[1][2][3]

The synthesis strategy outlined in this guide focuses on a direct and efficient approach starting from a commercially available precursor, 3-piperidineethanol. The core of this synthesis involves the protection of the secondary amine of the piperidine ring.

Core Synthetic Strategy:

The primary pathway involves the N-protection of 3-piperidineethanol using benzyl chloroformate. This approach is favored for its high efficiency and the stability of the resulting Cbz-protected compound.

Synthesis Pathway Visualization

The synthesis of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate can be effectively visualized as a single-step protection reaction.

Figure 1: Synthesis pathway for Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| 3-Piperidineethanol | C₇H₁₅NO | 129.20 | ≥97% |

| Benzyl chloroformate | C₈H₇ClO₂ | 170.59 | ≥96% |

| Triethylamine | C₆H₁₅N | 101.19 | ≥99% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% |

| 1 N Hydrochloric acid | HCl | 36.46 | 1 N aqueous solution |

| Sodium sulfate | Na₂SO₄ | 142.04 | Anhydrous |

Step-by-Step Procedure

-

Reaction Setup: To a solution of 3-piperidineethanol (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.1 equivalents). Cool the mixture to 0 °C in an ice bath.

-

Addition of Benzyl Chloroformate: Slowly add a solution of benzyl chloroformate (1.05 equivalents) in anhydrous DCM to the cooled reaction mixture dropwise over 30 minutes.[4][5]

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by adding 1 N hydrochloric acid. Separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude product by column chromatography on silica gel to obtain Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate as a pure compound.

Characterization Data

| Property | Value |

| Molecular Formula | C₁₅H₂₁NO₃ |

| Molecular Weight | 263.33 g/mol |

| Boiling Point | 408.7±28.0 °C (Predicted) |

| Density | 1.140±0.06 g/cm³ (Predicted) |

Note: Predicted values are based on computational models.[6]

Scientific Rationale and Mechanistic Insights

The synthesis of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate hinges on the nucleophilic substitution reaction between the secondary amine of 3-piperidineethanol and the electrophilic carbonyl carbon of benzyl chloroformate.

The Role of the Protecting Group

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal by catalytic hydrogenolysis.[1][2][3][7] The introduction of the Cbz group is essential for preventing the nucleophilic piperidine nitrogen from participating in subsequent reactions where it is not desired.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-piperidineethanol attacks the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the departure of the chloride leaving group. Triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Concluding Remarks

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate. The use of the Cbz protecting group is a cornerstone of this strategy, enabling the selective functionalization of the piperidine scaffold. This intermediate serves as a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications. The provided protocol, grounded in established chemical principles, offers a robust starting point for researchers in the field of medicinal chemistry and drug discovery.

References

-

PrepChem. Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride. Accessed January 12, 2026. [Link]

-

Clemente, F., Matassini, C., & Cardona, F. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Published online 2021. [Link]

-

Wünsch, B., et al. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. Published online 2017. [Link]

-

Matassini, C., Clemente, F., & Cardona, F. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Arkivoc. Published online 2020. [Link]

-

Saponara, S., et al. 4. RSC Medicinal Chemistry. Published online 2021. [Link]

-

ChemSynthesis. 3-(2-hydroxyethyl)-2,5-piperazinedione. Accessed January 12, 2026. [Link]

-

Kocienski, P. J. Protecting Groups. University of Leeds. Accessed January 12, 2026. [Link]

- Google Patents. US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine. Accessed January 12, 2026.

-

Ágai, B., et al. A Facile Synthesis of 3-(Substituted benzyl)piperidines. ResearchGate. Published online 2003. [Link]

-

Kumar, A., et al. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Published online 2020. [Link]

-

The Organic Chemistry Tutor. Reductive Amination & Amide Synthesis (IOC 40). YouTube. Published online April 29, 2022. [Link]

-

Wikipedia. Protecting group. Accessed January 12, 2026. [Link]

-

Gassama, A., & Diatta, A. Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Published online 2015. [Link]

-

Overman, L. E., & Gutor, P. H. The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. Published online 1978. [Link]

-

University of Windsor. Alcohol Protecting Groups. Accessed January 12, 2026. [Link]

-

PrepChem. Synthesis of N-benzyl-3-(2-hydroxyethyl)-2-biphenylcarboxamide. Accessed January 12, 2026. [Link]

- Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. Accessed January 12, 2026.

- Google Patents. CN102432565A - Preparation method of 2-hydroxyethyl piperazine. Accessed January 12, 2026.

- Google Patents.

-

Organic Syntheses. Formic acid, chloro-, benzyl ester. Accessed January 12, 2026. [Link]

-

PubChem. n-Cbz-3-hydroxypiperidine. Accessed January 12, 2026. [Link]

-

MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Accessed January 12, 2026. [Link]

- Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Accessed January 12, 2026.

-

Organic Syntheses. Preparation of Mono-‐Cbz Protected Guanidines. Accessed January 12, 2026. [Link]

- Google Patents.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Protecting group - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. echemi.com [echemi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate CAS#: 885274-53-3 [chemicalbook.com]

- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

Physicochemical properties of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

Executive Summary

Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (CAS No. 885274-53-3) is a bifunctional organic molecule of significant interest in medicinal chemistry and synthetic research. As a derivative of piperidine, a privileged scaffold in numerous pharmaceuticals, this compound serves as a versatile building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive analysis of its core physicochemical properties, a validated synthetic workflow, and detailed analytical characterization protocols. The content herein is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights required for its effective application.

Molecular Overview and Strategic Importance

Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate incorporates three key structural features that define its chemical utility:

-

Piperidine Ring: A saturated heterocycle prevalent in a wide array of bioactive compounds and approved drugs, valued for its conformational properties and ability to engage with biological targets.[1]

-

Benzyl Carbamate (Cbz) Group: A robust and widely used protecting group for the piperidine nitrogen. Its presence renders the nitrogen non-basic, preventing unwanted side reactions, while allowing for selective deprotection under standard hydrogenolysis conditions.

-

Primary Hydroxyl Group: A reactive functional handle on the ethyl side chain, suitable for a variety of chemical transformations such as oxidation, esterification, or conversion to a leaving group for nucleophilic substitution.

This unique combination makes the molecule an ideal intermediate for constructing libraries of novel compounds for drug discovery, particularly in the development of ligands for central nervous system receptors where the piperidine moiety is a common pharmacophore.[1]

Core Physicochemical Properties

The functional characteristics of a chemical entity are dictated by its physical and chemical properties. A summary of the known and predicted properties for Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is presented below.

| Property | Value | Source / Comment |

| CAS Number | 885274-53-3 | [2] |

| Molecular Formula | C₁₅H₂₁NO₃ | [2] |

| Molecular Weight | 263.33 g/mol | [2] |

| Physical State | Colorless to pale yellow viscous oil or low-melting solid | Inferred from similar structures |

| Boiling Point | 408.7 ± 28.0 °C at 760 mmHg | (Predicted)[2] |

| Density | 1.140 ± 0.06 g/cm³ | (Predicted)[2] |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Limited solubility in water. | Based on structural analysis |

| pKa | ~15-16 (hydroxyl H); Nitrogen is non-basic. | Estimated based on typical alcohol pKa values |

| LogP | ~2.0 - 2.5 | Estimated based on related structures[3] |

Solubility and Lipophilicity

The molecule exhibits a classic amphiphilic character. The large, nonpolar surface area contributed by the benzyl group and the piperidine ring suggests good solubility in common organic solvents. Conversely, the presence of the hydroxyl (-OH) and carbamate (N-C=O) groups, which can act as hydrogen bond donors and acceptors, allows for limited aqueous solubility. Its predicted octanol-water partition coefficient (LogP) is comparable to related structures like Benzyl piperidine-1-carboxylate (XLogP3-AA: 2.5), indicating moderate lipophilicity, a key parameter in drug design for membrane permeability.[3]

Acidity and Basicity

The piperidine nitrogen is acylated as part of the carbamate linkage. The delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group effectively neutralizes its basicity. Therefore, the molecule will not undergo protonation at physiological pH. The primary alcohol is the only acidic proton, with an estimated pKa typical for aliphatic alcohols, making it a very weak acid.

Synthesis and Purification Workflow

A robust and logical synthesis for this compound involves the direct N-protection of the commercially available 3-piperidineethanol. This approach is efficient and leverages standard, well-understood reaction mechanisms.

Diagram: Synthetic Workflow

Caption: Synthetic workflow for Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate.

Step-by-Step Experimental Protocol

-

Reaction Setup:

-

To a round-bottom flask charged with a magnetic stir bar, add 3-piperidineethanol (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

-

Add triethylamine (TEA, 1.5 eq) as a base. The causality here is critical: TEA acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction, which prevents protonation of the starting amine and drives the reaction to completion.

-

Cool the mixture to 0 °C in an ice bath.

-

-

N-Protection Reaction:

-

Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise to the stirred solution. Maintaining a low temperature is crucial to control the exothermic reaction.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

-

Workup and Extraction:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally, brine. This sequence ensures the removal of excess TEA, unreacted starting material, and water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate).

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate as a pure substance.

-

Analytical Characterization and Structural Validation

Structural confirmation is achieved through a combination of spectroscopic techniques. The expected data provides a self-validating system for researchers to confirm the identity and purity of their synthesized material.

Diagram: Structure-Spectra Relationship

Caption: Correlation of molecular structure with key analytical signals.

Predicted Spectroscopic Data

-

¹H NMR Spectroscopy (CDCl₃, 400 MHz):

-

δ 7.40-7.25 (m, 5H): Protons of the phenyl ring.

-

δ 5.14 (s, 2H): Benzylic (-O-CH₂-Ph) protons.

-

δ 4.20-3.90 (m, 2H): Piperidine protons adjacent to the nitrogen (axial C2-H and C6-H).

-

δ 3.65 (t, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂-OH).

-

δ 2.90-2.60 (m, 2H): Piperidine protons adjacent to the nitrogen (equatorial C2-H and C6-H).

-

δ 2.0-1.2 (m, 8H): Remaining piperidine ring protons, the ethyl linker protons (-CH₂-CH₂-OH), and the hydroxyl proton (-OH, broad singlet, may exchange with D₂O).

-

-

¹³C NMR Spectroscopy (CDCl₃, 100 MHz):

-

δ 155.5: Carbamate carbonyl carbon (N-COO-).

-

δ 136.8: Quaternary aromatic carbon attached to the benzylic group.

-

δ 128.5, 128.0, 127.8: Aromatic carbons.

-

δ 67.2: Benzylic carbon (-O-CH₂-Ph).[4]

-

δ 61.0: Methylene carbon adjacent to the hydroxyl group (-CH₂-OH).[4]

-

δ 45.0, 44.5: Piperidine carbons adjacent to the nitrogen (C2, C6).

-

δ 37.5: Piperidine carbon at the substitution point (C3).

-

δ 35.5: Methylene carbon of the ethyl linker (-CH₂-CH₂-OH).[4]

-

δ 30.0, 25.0: Remaining piperidine carbons (C4, C5).

-

-

Mass Spectrometry (ESI+):

-

m/z 264.15 [M+H]⁺: Protonated molecular ion.

-

m/z 286.13 [M+Na]⁺: Sodium adduct.

-

Key Fragment: A prominent fragment at m/z 91.05 corresponding to the tropylium cation ([C₇H₇]⁺) from the cleavage of the benzyl group is expected.

-

-

Infrared (IR) Spectroscopy (thin film, cm⁻¹):

-

3450-3300 (broad): O-H stretch from the hydroxyl group.

-

3030: Aromatic C-H stretch.

-

2930, 2860: Aliphatic C-H stretch.

-

1695-1680: Strong C=O stretch of the carbamate.

-

1420, 1240: C-N and C-O stretches associated with the carbamate group.

-

Conclusion

Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a strategically valuable synthetic intermediate. Its physicochemical properties are defined by a balance of lipophilic and hydrophilic features, and its chemical reactivity is centered on the versatile hydroxyl group and the deprotectable nitrogen. The well-defined synthetic and analytical protocols provided in this guide offer researchers a reliable framework for the preparation and validation of this compound, facilitating its use in the advancement of complex molecule synthesis and drug discovery programs.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 228749, Benzyl piperidine-1-carboxylate. Available from: [Link]

-

MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Available from: [Link]

Sources

Spectroscopic Characterization of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate. Due to the limited availability of published experimental spectra for this specific compound, this document leverages a predictive approach grounded in the analysis of structurally analogous molecules and fundamental spectroscopic principles. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are designed to serve as a robust reference for the identification, characterization, and quality control of this and related piperidine derivatives.

Introduction: The Significance of Spectroscopic Analysis

Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a substituted piperidine derivative featuring a benzyl carbamate protecting group and a hydroxyethyl side chain. Piperidine scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide array of bioactive molecules and pharmaceuticals.[1] The functional groups present in this molecule—a carbamate, a secondary alcohol, and a bulky aromatic protecting group—impart specific physicochemical properties that are crucial for its application in synthetic chemistry and drug discovery.

Accurate structural elucidation and purity assessment are paramount in the development of novel chemical entities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for achieving this. This guide will provide a detailed, predictive analysis of the expected spectroscopic data for Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, thereby establishing a foundational dataset for researchers working with this compound.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate in a solvent like CDCl₃ would exhibit distinct signals corresponding to the protons of the benzyl group, the piperidine ring, and the hydroxyethyl side chain.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Ar-H (Phenyl) |

| ~5.14 | s | 2H | -O-CH₂ -Ph |

| ~4.10 & ~2.80 | m (br) | 2H | -N-CH₂ - (Piperidine C2/C6) |

| ~3.65 | t | 2H | -CH₂ -OH |

| ~3.50 | m (br) | 1H | -N-CH - (Piperidine C3) |

| ~1.80 - 1.20 | m | 6H | Piperidine & -CH₂ -CH₂OH |

| ~1.50 | s (br) | 1H | -OH |

Interpretation and Rationale:

-

Aromatic Protons (δ ~7.35 ppm): The five protons of the phenyl ring of the benzyl group are expected to resonate in the aromatic region as a multiplet.[2]

-

Benzylic Protons (δ ~5.14 ppm): The two protons of the methylene group attached to the carbamate oxygen and the phenyl ring typically appear as a sharp singlet due to the absence of adjacent protons.[2]

-

Piperidine Ring Protons (δ ~4.10 - 1.20 ppm): The protons on the piperidine ring will exhibit complex splitting patterns and a wide range of chemical shifts due to the conformational rigidity of the ring and the influence of the bulky carbamate group. The protons on the carbons adjacent to the nitrogen (C2 and C6) are expected to be broad and diastereotopic, with some appearing downfield (~4.10 ppm) and others more upfield (~2.80 ppm). The proton at C3, being a methine proton, will also be a multiplet. The remaining piperidine protons will resonate in the more shielded region of the spectrum.[3]

-

Hydroxyethyl Side Chain Protons (δ ~3.65 and ~1.50 ppm): The methylene group adjacent to the hydroxyl group is expected to appear as a triplet around 3.65 ppm. The other methylene group of the side chain will be part of the complex multiplet in the upfield region. The hydroxyl proton itself is expected to be a broad singlet, and its chemical shift can be highly variable depending on concentration and temperature.[4]

Predicted ¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate will show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~155.5 | C =O (Carbamate) |

| ~136.8 | Ar-C (Quaternary) |

| ~128.5 | Ar-C H |

| ~128.0 | Ar-C H |

| ~127.8 | Ar-C H |

| ~67.0 | -O-C H₂-Ph |

| ~60.5 | -C H₂-OH |

| ~45.0 & ~44.0 | -N-C H₂- (Piperidine C2/C6) |

| ~38.0 | -N-C H- (Piperidine C3) |

| ~35.0 | -C H₂-CH₂OH |

| ~30.0 & ~25.0 | Piperidine C4/C5 |

Interpretation and Rationale:

-

Carbamate Carbonyl (δ ~155.5 ppm): The carbonyl carbon of the carbamate group is significantly deshielded and appears at a characteristic downfield chemical shift.[5]

-

Aromatic Carbons (δ ~136.8 - 127.8 ppm): The six carbons of the phenyl ring will resonate in the aromatic region, with the quaternary carbon appearing at a slightly different shift than the protonated carbons.[5]

-

Benzylic Carbon (δ ~67.0 ppm): The carbon of the methylene group in the benzyl protector is attached to an oxygen and is found in this region.

-

Piperidine Ring Carbons (δ ~45.0 - 25.0 ppm): The chemical shifts of the piperidine ring carbons are influenced by their proximity to the nitrogen atom and the substituents. The carbons adjacent to the nitrogen (C2 and C6) are typically found in the 40-50 ppm range.[6]

-

Hydroxyethyl Side Chain Carbons (δ ~60.5 and ~35.0 ppm): The carbon bearing the hydroxyl group is deshielded by the oxygen and is expected around 60.5 ppm, while the other carbon of the side chain will be more upfield.[7]

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Data:

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Strong, Broad | O-H Stretch (Alcohol) |

| 3030 | Medium | C-H Stretch (Aromatic) |

| 2940, 2860 | Medium | C-H Stretch (Aliphatic) |

| 1695 | Strong | C=O Stretch (Carbamate) |

| 1450, 1495 | Medium | C=C Stretch (Aromatic) |

| 1240 | Strong | C-N Stretch (Carbamate) |

| 1050 | Strong | C-O Stretch (Alcohol) |

Interpretation and Rationale:

-

O-H Stretch (3500 - 3200 cm⁻¹): A strong and broad absorption in this region is a characteristic signature of the hydroxyl group, with the broadening due to hydrogen bonding.[8][9]

-

C-H Stretches (3030, 2940, 2860 cm⁻¹): The C-H stretching vibrations of the aromatic ring appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperidine ring and the side chain are observed just below 3000 cm⁻¹.[10]

-

C=O Stretch (1695 cm⁻¹): A strong absorption band around 1695 cm⁻¹ is characteristic of the carbonyl group in a carbamate.[11]

-

C=C and C-N/C-O Stretches: The aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. Strong absorptions corresponding to the C-N and C-O stretching vibrations of the carbamate and alcohol moieties will be present in the fingerprint region (below 1500 cm⁻¹).[10]

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features. For Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (Molecular Weight: 263.33 g/mol ), electrospray ionization (ESI) in positive ion mode would likely show a prominent protonated molecule [M+H]⁺ at m/z 264.

Predicted Fragmentation Pattern:

A key fragmentation pathway for N-benzyloxycarbonyl protected amines is the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl or tropylium cation.[12]

Molecular Structure and Key Fragmentation:

Sources

- 1. benchchem.com [benchchem.com]

- 2. N-Carbobenzyloxyglycine(1138-80-3) 1H NMR spectrum [chemicalbook.com]

- 3. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 4. 2-Piperidineethanol(1484-84-0) 1H NMR [m.chemicalbook.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. researchgate.net [researchgate.net]

- 7. 2-Piperidinoethanol(3040-44-6) 13C NMR [m.chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate CAS number and chemical structure

This technical guide provides a comprehensive overview of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, a key heterocyclic intermediate with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its chemical properties, synthesis, characterization, and applications.

Core Molecular Attributes

CAS Number: 885274-53-3

Molecular Formula: C₁₅H₂₁NO₃

Molecular Weight: 263.33 g/mol

Chemical Structure

The chemical structure of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate features a piperidine ring substituted at the 3-position with a 2-hydroxyethyl group. The nitrogen atom of the piperidine ring is protected by a benzyloxycarbonyl (Cbz or Z) group.

Structure:

This unique structural arrangement, combining a chiral center, a primary alcohol, and a readily removable protecting group, makes it a versatile scaffold for the synthesis of more complex molecules.

Physicochemical Properties

| Property | Value | Source |

| Boiling Point (Predicted) | 408.7±28.0 °C | [1] |

| Density (Predicted) | 1.140±0.06 g/cm³ | [1] |

Synthesis and Elucidation

The synthesis of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate typically involves a multi-step process, starting from more readily available piperidine precursors. The causality behind the experimental choices lies in achieving high stereoselectivity and yield while ensuring the stability of the functional groups.

Synthetic Pathway Overview

A logical synthetic approach involves the stereoselective reduction of a corresponding keto-precursor, followed by the introduction of the N-benzyl protecting group. An alternative strategy could involve the modification of a pre-existing chiral piperidine derivative. A plausible synthetic workflow is outlined below:

Caption: A generalized synthetic workflow for Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, self-validating system based on established methodologies for the synthesis of similar piperidine derivatives.[2]

Step 1: Stereoselective Reduction of N-Cbz-3-piperidone

-

Reaction Setup: To a solution of N-Cbz-3-piperidone (1 equivalent) in methanol at 0 °C, add sodium borohydride (1.5 equivalents) portion-wise. The use of a protic solvent like methanol is crucial for the borohydride reduction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 50 mL). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield (S)-N-Cbz-3-hydroxypiperidine.[2]

Step 2: Introduction of the 2-Hydroxyethyl Group

This step can be achieved through various methods, such as the ring-opening of ethylene oxide or by alkylation with a suitable two-carbon synthon. The choice of reagents and conditions is critical to avoid side reactions.

Purification and Characterization

Purification:

The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The polarity of the eluent is gradually increased to ensure the effective separation of the product from any unreacted starting materials or byproducts.

Characterization:

The structural integrity and purity of the final compound are confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons from the benzyl group (around 7.3 ppm), a multiplet for the proton attached to the hydroxyl-bearing carbon, and a series of multiplets for the piperidine and ethyl protons.

-

¹³C NMR: Characteristic peaks would be observed for the carbonyl carbon of the carbamate (around 155 ppm), the aromatic carbons, and the carbons of the piperidine and hydroxyethyl moieties.[3][4]

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry would be expected to show the protonated molecular ion [M+H]⁺ at m/z 264.15.

-

Applications in Drug Discovery and Development

The N-benzyl piperidine (N-BP) structural motif is a privileged scaffold in medicinal chemistry due to its structural flexibility and three-dimensional nature.[5] This framework allows for crucial cation-π interactions with target proteins and provides a platform for optimizing stereochemical aspects of potency and toxicity.[5]

Role as a Versatile Intermediate

Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate serves as a valuable building block for the synthesis of a wide range of biologically active molecules. The Cbz protecting group can be readily removed under hydrogenolysis conditions, liberating the piperidine nitrogen for further functionalization. The primary alcohol offers a handle for various chemical transformations, including oxidation, esterification, and etherification, enabling the generation of diverse chemical libraries for high-throughput screening.

Potential Therapeutic Targets

Derivatives of N-benzyl piperidine have shown significant activity as inhibitors of key enzymes implicated in neurodegenerative diseases.

Caption: Potential therapeutic targets for N-benzyl piperidine derivatives.

Recent studies have highlighted the potential of N-benzyl piperidine derivatives as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), both of which are key targets in the development of treatments for Alzheimer's disease.[5] Specifically, certain derivatives have demonstrated potent inhibitory activity against these enzymes, along with antioxidant and anti-amyloid aggregation properties.[5] The structural features of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate make it an ideal starting point for the design and synthesis of such multi-target-directed ligands.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its unique combination of a protected piperidine core, a chiral center, and a reactive hydroxyl group provides a robust platform for the synthesis of novel therapeutic agents, particularly for neurodegenerative disorders like Alzheimer's disease. The synthetic methodologies, while requiring careful control of stereochemistry, are based on well-established chemical principles, making this compound accessible for further research and development.

References

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 75, 117178. [Link]

-

Sato, M., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(17), 3402-3413. [Link]

-

Sethi, M. K., et al. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 8(7), 112-117. [Link]

-

PubChem. (n.d.). n-Cbz-3-hydroxypiperidine. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. (2015). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]

-

Gotor-Fernández, V., et al. (2012). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 17(11), 13565-13578. [Link]

-

Płazińska, A., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6528. [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]

-

Wünsch, B., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 11(2), e202100277. [Link]

-

Wünsch, B., et al. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ResearchGate. [Link]

-

López-Muñoz, F., & Alamo, C. (2021). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Expert Opinion on Therapeutic Patents, 31(12), 1089-1100. [Link]

-

Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 281, 116891. [Link]

-

MassBank. (2016). Piperidines. [Link]

-

PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine. National Center for Biotechnology Information. [Link]

-

Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Piperidine. [Link]

-

Zhang, J., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Catalysts, 12(3), 318. [Link]

-

Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]

-

PubChem. (n.d.). N-Piperidinoethanol. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). benzyl N-(2-hydroxyethyl)carbamate. National Center for Biotechnology Information. [Link]

-

SpectraBase. (n.d.). Piperidine. [Link]

-

NIST. (n.d.). N-(β-Hydroxyethyl)-4-(γ-hydroxypropyl)piperidine. National Institute of Standards and Technology. [Link]

-

Loba Chemie. (n.d.). 1-(2-HYDROXYETHYL) PIPERIDINE. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and stability of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

An In-depth Technical Guide to the Solubility and Stability of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

Authored by a Senior Application Scientist

Foreword

Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a piperidine derivative with potential applications in pharmaceutical development. As with any compound intended for therapeutic use, a thorough understanding of its physicochemical properties is paramount. This guide provides a comprehensive overview of the methodologies required to assess the solubility and stability of this molecule. The protocols described herein are grounded in established scientific principles and regulatory expectations, particularly those outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step guidance.

Introduction to Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a molecule featuring a piperidine core, a common scaffold in many pharmaceuticals due to its favorable pharmacological and pharmacokinetic properties.[6][7][8] The structure incorporates a benzyl carbamate group and a hydroxyethyl side chain, which are expected to influence its solubility, stability, and potential degradation pathways.

Chemical Structure:

Key Structural Features and Predicted Properties:

| Property | Value | Source |

| Molecular Formula | C15H21NO3 | [9] |

| Molecular Weight | 263.33 g/mol | [9] |

| Predicted Boiling Point | 408.7±28.0 °C | [9] |

| Predicted Density | 1.140±0.06 g/cm3 | [9] |

| XLogP3 | 1.9 | PubChem (Predicted) |

The presence of both lipophilic (benzyl group) and hydrophilic (hydroxyethyl group, carbamate) moieties suggests that the solubility of this compound will be highly dependent on the solvent system. The ester-like carbamate linkage and the secondary alcohol are potential sites for chemical degradation.

Solubility Assessment

A comprehensive understanding of a compound's solubility in various media is critical for formulation development, bioavailability, and designing preclinical and clinical studies.

Scientific Rationale for Solvent Selection

The choice of solvents for solubility testing is dictated by the anticipated applications of the compound. For pharmaceutical development, this typically includes aqueous buffers at physiological pH values, as well as organic solvents relevant to formulation and manufacturing processes. Given the structure of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, a range of solvents from polar protic to aprotic and non-polar should be evaluated.

Experimental Protocol: Kinetic and Thermodynamic Solubility

2.2.1. Materials

-

Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

-

Phosphate buffered saline (PBS) at pH 7.4

-

Citrate buffer at pH 3.0 and 5.0

-

Bicarbonate buffer at pH 9.0

-

Water (HPLC grade)

-

Ethanol, Isopropanol, Acetonitrile, Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG400), Propylene glycol (PG)

-

HPLC system with UV detector

-

Shaking incubator

-

Centrifuge

-

pH meter

2.2.2. Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Assessment.

2.2.3. Step-by-Step Methodology

-

Preparation: Add an excess amount of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (e.g., 10 mg) to separate vials.

-

Solvent Addition: Add a defined volume (e.g., 1 mL) of each selected solvent and buffer to the respective vials.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.

-

Sample Processing: After incubation, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Dilution: Carefully collect an aliquot of the clear supernatant and dilute it with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the range of the HPLC calibration curve.

-

Analysis: Analyze the diluted samples using a validated HPLC method. A reversed-phase C18 column is often suitable for piperidine derivatives.[10][11] The mobile phase could consist of a gradient of water and acetonitrile with a small amount of formic acid to improve peak shape.[10]

-

Quantification: Determine the concentration of the compound in the supernatant by comparing the peak area to a standard curve prepared with known concentrations of the reference standard.

Anticipated Solubility Profile

| Solvent/Buffer | Predicted Solubility Category | Rationale |

| Water | Sparingly soluble | Presence of both polar and non-polar groups. |

| PBS (pH 7.4) | Slightly soluble | Potential for slight increase over water due to ionic strength. |

| Acidic Buffers (pH < 7) | Potentially higher solubility | The piperidine nitrogen may become protonated, increasing aqueous solubility. |

| Basic Buffers (pH > 7) | Potentially lower solubility | The compound is likely to remain in its neutral form. |

| Ethanol, PG, PEG400 | Soluble | These polar organic solvents should effectively solvate the molecule. |

| Acetonitrile, DMSO | Freely soluble | Common aprotic solvents with good solvating power for a wide range of organic molecules. |

Stability Assessment and Forced Degradation Studies

Stability testing is crucial to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][2] Forced degradation studies, or stress testing, are performed to identify likely degradation products and establish the intrinsic stability of the molecule.[12][13][14] This information is vital for developing stability-indicating analytical methods, determining storage conditions, and predicting shelf-life.[13][14]

Scientific Rationale for Stress Conditions

The selection of stress conditions is based on ICH guidelines and the chemical structure of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate.[1][3][12] The key labile functional groups are the carbamate (susceptible to hydrolysis) and the secondary alcohol and benzylic position (susceptible to oxidation). The aromatic ring suggests potential photosensitivity.[15]

Experimental Protocols for Forced Degradation

3.2.1. General Procedure

For each condition, a solution of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (e.g., 1 mg/mL) is prepared.[12] A control sample, protected from the stress condition, is analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the parent compound.[12][13]

3.2.2. Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation Studies.

3.2.3. Step-by-Step Methodologies

a) Hydrolytic Degradation:

-

Acidic Hydrolysis: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) and add 0.1 M HCl. Incubate at 60°C.[12] Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, and analyze. The carbamate is the primary target for acid-catalyzed hydrolysis.[15]

-

Basic Hydrolysis: Dissolve the compound and add 0.1 M NaOH. Keep at room temperature.[12] Withdraw samples, neutralize with HCl, and analyze. Saponification of the carbamate is the expected reaction.

-

Neutral Hydrolysis: Dissolve the compound in water and heat at 60°C.[12] Analyze samples at various time points.

b) Oxidative Degradation:

-

Dissolve the compound and add 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature and protected from light.

-

Analyze samples at various time points. The secondary alcohol and the benzylic position are potential sites of oxidation.

c) Thermal Degradation:

-

Solid State: Place the solid compound in a controlled temperature oven (e.g., 80°C).

-

Solution State: Prepare a solution of the compound and keep it at 80°C.

-

Analyze samples at various time points. This assesses the overall thermal lability of the molecule.[15]

d) Photolytic Degradation:

-

Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[3][12]

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze both the exposed and control samples. The benzyl group and piperidine ring may be susceptible to photolytic reactions.[15]

Analysis of Degradation Products

A stability-indicating analytical method is essential to separate the degradation products from the parent compound. High-performance liquid chromatography (HPLC) with UV detection is the primary tool for this purpose.

-

Mass Balance: The sum of the parent compound and all degradation products should account for the initial amount of the compound, ensuring that all significant degradants are detected.[15]

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the purity of the parent peak in stressed samples.

-

Structural Elucidation: Liquid chromatography-mass spectrometry (LC-MS) is invaluable for obtaining the molecular weights of degradation products.[15] Further characterization may require isolation of the degradants followed by nuclear magnetic resonance (NMR) spectroscopy.[10][15]

Long-Term Stability Studies

While forced degradation provides insights into potential degradation pathways, long-term stability studies under ICH-prescribed conditions are necessary to determine the shelf-life of the drug substance.[1][2][3]

ICH Storage Conditions

| Study | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity Source:[3]

Experimental Protocol

-

Package the solid Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate in containers that simulate the proposed commercial packaging.

-

Place the samples in stability chambers maintained at the conditions specified in the table above.

-

Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12 months for long-term studies) and analyze for appearance, assay, and degradation products using the validated stability-indicating method.

Conclusion

The systematic evaluation of the solubility and stability of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a foundational activity in its development as a potential pharmaceutical agent. The methodologies outlined in this guide, from fundamental solubility assessments to comprehensive forced degradation and long-term stability studies, provide a robust framework for generating the critical data required by regulatory agencies and for informed formulation development. A thorough understanding of these properties will ultimately contribute to the development of a safe, effective, and stable drug product.

References

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

Forced degradation studies: A critical lens into pharmaceutical stability. Sharp Clinical. (2025-11-10). [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). (2025-04-30). [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. (2022-04-18). [Link]

-

ICH Stability Guidelines. LSC Group®. [Link]

-

A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. (2025-03-21). [Link]

-

Ich guideline for stability testing. Slideshare. [Link]

-

Quality Guidelines. ICH. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. IntechOpen. [Link]

-

Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. (2025-01-14). [Link]

-

structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Universidad de Chile. [Link]

-

structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives in SearchWorks catalog. Stanford Libraries. [Link]

Sources

- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 2. ICH Stability Guidelines | LSC Group® [lscgroupllc.com]

- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 4. Ich guideline for stability testing | PPTX [slideshare.net]

- 5. ICH Official web site : ICH [ich.org]

- 6. researchgate.net [researchgate.net]

- 7. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]

- 8. Piperidine : structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives in SearchWorks catalog [searchworks.stanford.edu]

- 9. benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate CAS#: 885274-53-3 [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. acdlabs.com [acdlabs.com]

- 14. rjptonline.org [rjptonline.org]

- 15. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

The Architectural Versatility of Substituted Piperidine Carboxylates: A Technical Guide to Unlocking Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The piperidine ring, a ubiquitous six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3][4] Its conformational flexibility and the capacity for extensive functionalization have rendered it a "privileged scaffold," a recurring motif in a multitude of clinically approved drugs and biologically active molecules.[4][5] When coupled with a carboxylate group, the resulting substituted piperidine carboxylates emerge as a class of compounds with a remarkable spectrum of biological activities, offering fertile ground for the discovery of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and diverse pharmacological applications of these versatile molecules, underpinned by field-proven insights and detailed experimental methodologies.

The Strategic Importance of the Piperidine Carboxylate Scaffold

The therapeutic utility of the piperidine nucleus is well-documented, with its presence in drugs targeting a wide array of diseases, from central nervous system disorders to infectious diseases and cancer.[4][6] The introduction of a carboxylate moiety, and further substitutions on the piperidine ring, allows for the fine-tuning of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.[4] This strategic functionalization is pivotal in optimizing a compound's pharmacokinetic and pharmacodynamic profile, enhancing its "druggability."[4] N-Boc-piperidine-4-carboxylic acid, for example, serves as a critical and versatile building block in the synthesis of complex drug candidates, including analgesics and anti-inflammatory agents, due to its dual functionality that allows for precise, stepwise chemical modifications.[5]

A Spectrum of Biological Activities: From Pain Relief to Antiviral Efficacy

Substituted piperidine carboxylates have demonstrated a wide range of pharmacological effects, making them attractive candidates for drug development across various therapeutic areas.

Analgesic and Anti-Inflammatory Properties

The piperidine scaffold is a key component of many potent analgesics, including morphine and fentanyl.[7][8][9] Research into substituted piperidine carboxylates has yielded novel compounds with significant analgesic and anti-inflammatory activities.

-

Mechanism of Action: Many piperidine-based analgesics exert their effects through interaction with opioid receptors, particularly the µ-opioid receptor.[7][10] The carboxylate group can play a crucial role in receptor binding through electrostatic interactions.

-

Structure-Activity Relationship (SAR): Studies on ethyl 4-phenylpiperidine-4-carboxylates, related to pethidine, have shown that substitution on the nitrogen atom with groups containing ether linkages can significantly increase analgesic potency.[11] Furthermore, in a series of 4-amino methyl piperidine derivatives, specific substitutions led to excellent analgesic activity, with the reduction of this effect by naloxone suggesting µ-opioid receptor involvement.[7]

-

Anti-inflammatory Effects: Some piperidine derivatives exhibit anti-inflammatory properties by modulating pathways involved in inflammation.[2][12] For instance, certain (piperidin-4-yl)-1H-benzo[d]imidazoles have shown promising anti-inflammatory activity.[2]

Anticancer Activity

The piperidine moiety is integral to a number of anticancer drugs and clinical candidates.[13] Substituted piperidine carboxylates have emerged as a promising class of antiproliferative agents.

-

Mechanisms of Action: These compounds can induce apoptosis, inhibit cell migration, and arrest the cell cycle in cancer cells.[6] Some derivatives act as tubulin inhibitors, disrupting microtubule dynamics, a critical process for cell division.[14] Others induce a senescence-like phenotype in cancer cells, a state of terminal non-proliferation.[15]

-

Structure-Activity Relationship (SAR): In a series of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, SAR-guided optimization led to a compound with potent antiproliferative activity (GI50 = 120 nM).[14] For piperidine-3-carboxamide derivatives, substitutions on the piperidine ring and attached aromatic moieties were found to be critical for their antimelanoma activities.[15]

Antiviral Activity

The piperidine scaffold has been successfully incorporated into potent antiviral agents that can interfere with various stages of the viral life cycle.[13]

-

Broad-Spectrum Potential: Piperidine-4-carboxamides have demonstrated inhibitory activity against a range of human coronaviruses, including SARS-CoV-2, at low micromolar concentrations, suggesting their potential as broad-spectrum antiviral agents.[16]

-

Influenza Inhibition: A series of piperidine-based derivatives have been identified as potent inhibitors of the influenza virus.[17][18] Optimized compounds exhibited excellent inhibitory activity against various influenza virus strains with EC50 values as low as 0.05 µM.[17] SAR studies indicated that an ether linkage between a quinoline and the piperidine ring was crucial for this activity.[17]

-

Anti-HIV Activity: Certain piperidine-substituted purines have shown remarkable inhibitory potencies against HIV in cellular assays.[19]

Neuroprotective and Cognition-Enhancing Effects

Piperidine-containing compounds have shown significant potential in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[20][21]

-

Mechanism of Action: Their neuroprotective effects often involve the modulation of signaling pathways related to oxidative stress, inflammation, and apoptosis.[13] Some derivatives act as acetylcholinesterase (AChE) inhibitors, a key target in Alzheimer's disease therapy.[20][22]

-

Cognition Enhancement: A series of piperidine analogues have been synthesized and tested for their cognition-enhancing properties in animal models, with some displaying minimal effective doses in the 0.3-10 mg/kg range.[23] The 3-aminopiperidine moiety has been identified as a promising scaffold for developing new cognition-enhancing drugs.[23]

Causality in Experimental Design: A Self-Validating Approach

The evaluation of the biological activities of substituted piperidine carboxylates necessitates a rigorous and well-defined experimental workflow. The choice of assays and methodologies should be driven by the specific biological question being addressed, ensuring a self-validating system where each experimental step provides a logical progression to the next.

General Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and initial evaluation of biologically active substituted piperidine carboxylates.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 7. tandfonline.com [tandfonline.com]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. longdom.org [longdom.org]

- 10. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analgesic action of ethyl 4-phenylpiperidine-4-carboxylates with oxygenated 1-substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of Human Coronaviruses by Piperidine-4-Carboxamides [gavinpublishers.com]

- 17. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of the 2-Hydroxyethyl Moiety in Piperidine-Based Drug Discovery: A Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of approved pharmaceuticals. Its conformational flexibility and basic nitrogen atom allow for precise three-dimensional positioning of pharmacophoric elements to engage with biological targets. A frequent and strategic modification to this privileged structure is the incorporation of a 2-hydroxyethyl moiety, typically attached to the piperidine nitrogen. This seemingly simple addition is a powerful tool for medicinal chemists, profoundly influencing a molecule's physicochemical properties, pharmacokinetic profile, and pharmacodynamic activity. This guide provides an in-depth analysis of the multifaceted roles of the 2-hydroxyethyl group, moving beyond a simple catalog of its occurrences to explain the underlying chemical and biological causality. We will explore its impact on solubility, metabolic stability, and target engagement across various therapeutic areas, including central nervous system (CNS) disorders and pain management. Furthermore, this document furnishes detailed experimental protocols and synthetic strategies, offering field-proven insights for drug development professionals aiming to leverage this versatile functional group in their research.

The Piperidine Scaffold: A Privileged Core in Therapeutics

The piperidine ring is one of the most ubiquitous saturated heterocyclic motifs in drug discovery. Its prevalence stems from its ability to serve as a robust, non-planar scaffold. The chair-like conformation allows for substituents to be placed in well-defined axial or equatorial positions, while the basic nitrogen atom (typical pKa ~8-11) is often protonated at physiological pH, enabling critical ionic interactions with acidic residues in target proteins such as G-protein coupled receptors (GPCRs) and ion channels.[1][2] This makes piperidine derivatives ideal candidates for targeting a wide range of biological systems.

The N-(2-hydroxyethyl)piperidine derivative, in particular, is a widely used building block in the synthesis of pharmaceuticals, especially for drugs targeting the central nervous system and for antihistamines.[3] Its utility lies in the predictable and beneficial modifications imparted by the 2-hydroxyethyl group.

Modulating Physicochemical and Pharmacokinetic Profiles

The addition of a 2-hydroxyethyl moiety fundamentally alters the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a piperidine-containing molecule. This is achieved through the modulation of key physicochemical parameters.

Enhancing Aqueous Solubility and Polarity

The terminal hydroxyl group is a potent hydrogen bond donor and acceptor, which significantly increases the polarity and aqueous solubility of the parent molecule. This is a critical feature for improving the formulation characteristics of a drug candidate and ensuring sufficient bioavailability for oral administration. While increased polarity can sometimes hinder passive diffusion across biological membranes, the effect of the 2-hydroxyethyl group is often a balanced trade-off, providing sufficient solubility without catastrophically impacting permeability.

A Handle for Metabolic Transformation

The primary alcohol of the 2-hydroxyethyl group provides a soft spot for Phase II metabolic conjugation, primarily glucuronidation or sulfation. This creates a more water-soluble metabolite that can be readily excreted, influencing the drug's half-life and clearance rate. In some cases, the moiety can also undergo Phase I oxidation to the corresponding carboxylic acid. Understanding this metabolic pathway is crucial for predicting a compound's in vivo behavior. Studies on piperidine-containing drug candidates often involve distinguishing between hydroxylation on the piperidine ring itself and metabolism at other sites, such as an N-substituted ethyl group.[4] For instance, liver microsomal stability assays are a standard in vitro method to predict in vivo metabolism, and compounds with aromatic moieties often show greater stability than those with hydrophobic cycloalkyl groups.[5]

Impact on CNS Penetration

Developing drugs for CNS disorders requires traversing the highly selective blood-brain barrier (BBB). While counterintuitive, the introduction of a polar hydroxyl group does not necessarily preclude CNS penetration. The 2-hydroxyethyl moiety is found in numerous CNS-active agents.[3][6] This is often achieved through a carefully balanced overall lipophilicity or by engaging with active transporter systems. A strategy for enhancing brain penetration of HDAC6 inhibitors, for example, involved incorporating a benzylpiperazine unit, demonstrating that specific "carrier" moieties can deliver polar functional groups to the brain.[6]

The diagram below illustrates the cascading influence of the 2-hydroxyethyl moiety on the developability of a drug candidate.

Caption: Influence cascade of the 2-hydroxyethyl moiety.

Structure-Activity Relationship (SAR) Case Studies

The 2-hydroxyethyl group is not merely a passenger for modifying ADME properties; it actively participates in shaping the pharmacodynamic profile of a molecule.

Muscarinic and Nicotinic Receptor Ligands

In the realm of cholinergic neurotransmission, piperidine derivatives often serve as core scaffolds for both muscarinic and nicotinic receptor ligands. The introduction of a hydroxyl group can be critical for activity. For example, 4-hydroxypiperidine displays a significantly greater affinity for muscarinic agonist binding sites compared to the parent piperidine molecule.[7] This suggests the hydroxyl group forms a key hydrogen bond with the receptor, potentially mimicking the ester or hydroxyl interactions of the endogenous ligand, acetylcholine. This principle extends to N-substituted derivatives, where the 2-hydroxyethyl moiety can position the hydroxyl group in a specific vector to engage with polar residues in the receptor binding pocket, thereby modulating agonist or antagonist activity.[8]

Opioid Receptor Modulators

The opioid system is another area where piperidine-based structures are prevalent. The development of potent and selective opioid receptor modulators is a critical goal for achieving effective pain management without the severe side effects of classical opioids.[9][10] SAR studies have shown that modifications to the piperidine scaffold can dramatically alter affinity and functional activity at mu (µ), delta (δ), and kappa (κ) opioid receptors.[11][12] The 2-hydroxyethyl moiety can contribute to this by providing an additional interaction point that can differentiate between the subtly different binding pockets of the receptor subtypes, influencing whether the compound acts as an agonist, antagonist, or biased agonist.[12][13]

Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase (sEH) inhibitors are a novel class of anti-inflammatory and vasodilatory drugs. Structure-activity relationship studies of piperidine-derived non-urea sEH inhibitors revealed that while hydrophobic groups were correlated with high potency, they often suffered from poor metabolic stability.[5][14] The introduction of more polar groups, including those that can be formed from a 2-hydroxyethyl precursor, can improve the metabolic profile while maintaining a good inhibition profile.[5] For example, replacing a metabolically vulnerable cycloheptyl ring with a 4-trifluoromethoxyphenyl group, a more stable moiety, led to a 4-fold increase in potency.[14] This highlights the strategic replacement of metabolic liabilities, a role the 2-hydroxyethyl group can play either directly or as a synthetic precursor.

Data Summary: Physicochemical Impact

The following table provides a representative comparison of how the addition of a 2-hydroxyethyl moiety can influence key molecular properties.

| Property | Parent Piperidine | N-(2-Hydroxyethyl)piperidine | Rationale |

| Molecular Weight | 85.15 g/mol | 129.20 g/mol | Addition of C2H5O group[15] |

| Calculated logP | ~1.1 | ~0.4 | Increased polarity from OH group |

| Aqueous Solubility | Moderately Soluble | Soluble | H-bonding with water[16] |

| H-Bond Donors | 1 (N-H) | 1 (O-H) | Introduction of hydroxyl group |

| H-Bond Acceptors | 1 (N) | 2 (N, O) | Introduction of hydroxyl oxygen |

| Primary Metabolic Site | Ring oxidation | O-glucuronidation, oxidation | Addition of primary alcohol |

Experimental Protocols and Synthetic Approaches

Harnessing the benefits of the 2-hydroxyethyl moiety requires robust synthetic methods and reliable assays to evaluate its impact.

General Synthesis of N-(2-Hydroxyethyl)piperidine Derivatives

The most common method for introducing the 2-hydroxyethyl group onto a piperidine nitrogen is through standard N-alkylation.

Protocol: N-Alkylation with 2-Haloethanol

-

Dissolution: Dissolve the starting piperidine derivative (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or diisopropylethylamine (DIPEA, 1.5-2.0 eq), to the solution to act as a proton scavenger.

-

Alkylation: Add 2-bromoethanol or 2-chloroethanol (1.1-1.5 eq) to the reaction mixture.

-

Heating: Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by dissolving it in an organic solvent like ethyl acetate or dichloromethane, washing with water and brine, drying over anhydrous sodium sulfate, and concentrating. Further purification is typically achieved via column chromatography on silica gel.

The diagram below outlines this common synthetic workflow.

Caption: Synthetic workflow for N-alkylation.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay is a cornerstone of early ADME profiling to assess a compound's susceptibility to Phase I metabolism.

Reagents and Materials:

-

Test compound stock solution (10 mM in DMSO)

-

Pooled Human Liver Microsomes (HLM), 20 mg/mL

-

NADPH regenerating system (e.g., Corning Gentest™)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (MeCN) with an internal standard (e.g., 100 nM warfarin) for quenching

-

Control compounds (e.g., testosterone for high clearance, verapamil for moderate clearance)

-

96-well incubation plate and a collection plate

Procedure:

-

Prepare Master Mix: In the phosphate buffer, prepare a master mix containing the HLM (final concentration 0.5 mg/mL). Pre-warm at 37 °C for 10 minutes.

-

Initiate Reaction: Prepare a separate solution of the NADPH regenerating system in buffer. To initiate the metabolic reaction, add the NADPH solution to the HLM master mix.

-

Compound Addition: Immediately add the test compound to the reaction mix to achieve a final concentration of 1 µM. Ensure the final DMSO concentration is ≤ 0.1%.

-

Time-Point Sampling: Aliquot the reaction mixture into the collection plate containing the cold MeCN with internal standard at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes). The 0-minute time point is prepared by adding the quenching solution before the test compound.

-

Sample Processing: Seal the collection plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

-

LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

-

Data Analysis: Plot the natural log of the percentage of the compound remaining versus time. The slope of the linear regression (k) is the elimination rate constant. Calculate the half-life (t½) and intrinsic clearance (Cl_int) using the following equations:

-

t½ = 0.693 / k

-

Cl_int (µL/min/mg) = (0.693 / t½) / (mg/mL microsomal protein)

-

Conclusion and Future Perspectives